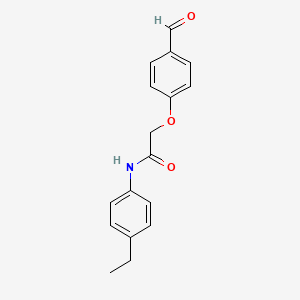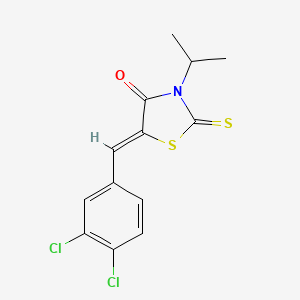![molecular formula C20H24N2O5S B4553278 1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B4553278.png)
1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one
Vue d'ensemble
Description
1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzenesulfonyl group and a phenyl ring substituted with an ethanone group
Applications De Recherche Scientifique
1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 2,5-dimethoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenyl ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the ethanone group: This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethanoic acid.
Reduction: 1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can also interact with various biological targets, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
4-Methoxyphenethylamine: A simpler compound with a methoxy group on the phenyl ring.
Uniqueness
1-{4-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one is unique due to its combination of a piperazine ring, a sulfonyl group, and an ethanone group. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Propriétés
IUPAC Name |
1-[4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(23)16-4-6-17(7-5-16)21-10-12-22(13-11-21)28(24,25)20-14-18(26-2)8-9-19(20)27-3/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJXMUDVRVYGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4553201.png)
![N-{1-[(methylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4553202.png)
![2-chloro-N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide](/img/structure/B4553204.png)
![2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4553208.png)
![N-(3,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4553222.png)
![dimethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}terephthalate](/img/structure/B4553230.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553232.png)

![N-CYCLOPROPYL-2-ACETAMIDO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4553242.png)
![7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)-N~3~-[1-(4-PYRIDYL)ETHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4553266.png)
![3-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4553285.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4553287.png)
![ethyl 4-[4-(1-piperidinylmethyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4553292.png)

